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molecular formula C5H5ClIN3 B3027816 5-Chloro-6-iodopyridine-2,3-diamine CAS No. 1394373-23-9

5-Chloro-6-iodopyridine-2,3-diamine

Cat. No. B3027816
M. Wt: 269.47
InChI Key: HMQJGGSXOZIWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290517B2

Procedure details

To a suspension of 5-chloro-6-iodo-3-nitropyridin-2-amine (18.9 g, 63.1 mmol) in EtOH (100 mL) was added tin (II) chloride dihydrate (57 g, 252 mmol). The mixture was heated at 70° C. for 0.5 h. The r×n was warmed to rt and treated with a slurry of 150 mL water and 60 g KF and stirred for 0.5 h. The mixture was then partitioned between ethyl acetate (300 mL) and water (300 mL). The ethyl acetate layer was washed with brine, dried over magnesium sulfate and filtered through a 100 g pad of silica gel. The filtrate was concentrated and dried under vacuum to give an off-white solid, which was used in next step without further purification. LC-MS: calculated for C5H5ClIN3 269.47, observed m/e: 269.99 (M+H)+ (Rt 1.35/5 min)
Quantity
18.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:10]([O-])=O)[C:5]([NH2:9])=[N:6][C:7]=1[I:8].O.O.[Sn](Cl)Cl.O.[F-].[K+]>CCO>[Cl:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([NH2:9])=[N:6][C:7]=1[I:8] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
ClC=1C=C(C(=NC1I)N)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
57 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O
Name
Quantity
60 g
Type
reactant
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The r×n was warmed to rt
CUSTOM
Type
CUSTOM
Details
The mixture was then partitioned between ethyl acetate (300 mL) and water (300 mL)
WASH
Type
WASH
Details
The ethyl acetate layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a 100 g pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give an off-white solid, which
CUSTOM
Type
CUSTOM
Details
was used in next step without further purification
CUSTOM
Type
CUSTOM
Details
269.99 (M+H)+ (Rt 1.35/5 min)
Duration
5 min

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
ClC=1C=C(C(=NC1I)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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